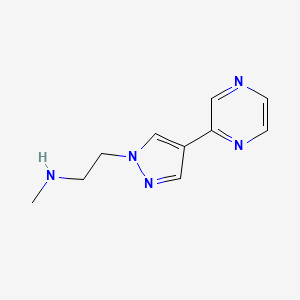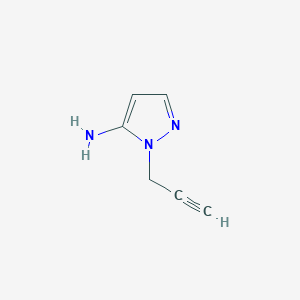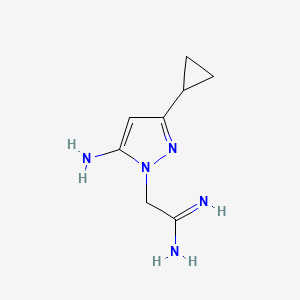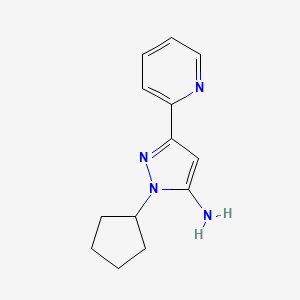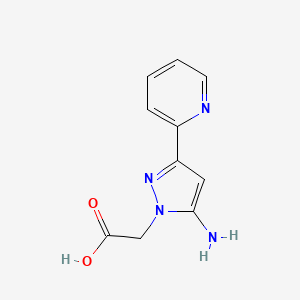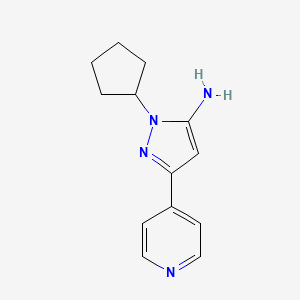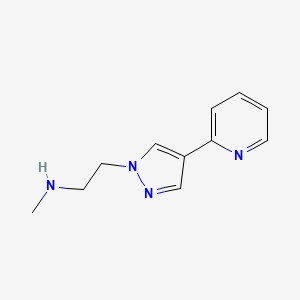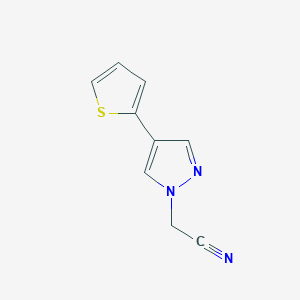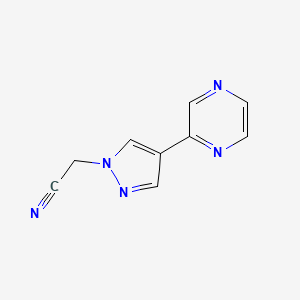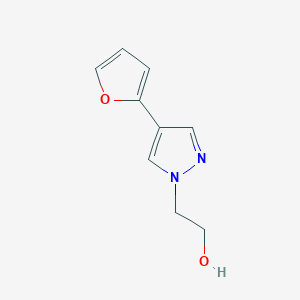
4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Übersicht
Beschreibung
4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H10BrFN2S and its molecular weight is 289.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Crystal Structures : Pyrazole compounds, including 4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole, are synthesized by condensing chalcones with hydrazine hydrate. Their structures are characterized by X-ray single crystal structure determination, highlighting dihedral angles and molecular conformations (Loh et al., 2013).
Fluorescence and Spectral Characterization
- Spectral Characterization and Fluorescent Assessment : Pyrazoline derivatives, similar in structure to the specified compound, exhibit fluorescence properties studied by UV–Vis and emission spectroscopy. Density Functional Theory calculations provide insight into their geometric, electronic, and spectroscopic properties (Ibrahim et al., 2016).
Antimicrobial Activity
- Antimicrobial Applications : Pyrazole derivatives, related to this compound, are evaluated for antimicrobial activity. They show promise against various bacterial and fungal strains, which is significant for potential pharmaceutical applications (Hamed et al., 2020).
Antibacterial and Antifungal Activities
- Evaluation of Antibacterial and Antifungal Activities : The pyrazole derivatives have been tested for in vitro antibacterial activity against common pathogens and antifungal activity against fungal strains. Their efficacy is compared with standard antibiotics and antifungal agents (Pundeer et al., 2013).
Cytotoxic Activity
- Cytotoxicity Against Tumor Cell Lines : Some pyrazole derivatives demonstrate significant cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents. This includes the evaluation of compound structures and their effectiveness in inhibiting cancer cell growth (Srour et al., 2018).
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2S/c11-5-9-6-14(3-2-12)13-10(9)8-1-4-15-7-8/h1,4,6-7H,2-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJPPGHAKKBTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CBr)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



